1-[(2,3-Dihydro-1-benzofuran-5-ylacetyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(2,3-Dihydro-1-benzofuran-5-ylacetyl)oxy]pyrrolidine-2,5-dione is a synthetic organic compound that features a benzofuran ring fused with a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dihydro-1-benzofuran-5-ylacetyl)oxy]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with Pyrrolidine-2,5-dione: The acetylated benzofuran is coupled with pyrrolidine-2,5-dione using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dihydro-1-benzofuran-5-ylacetyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(2,3-Dihydro-1-benzofuran-5-ylacetyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-tumor, and anti-viral properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dihydro-1-benzofuran-5-ylacetyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-5-carbaldehyde
- 1,3-Dihydro-2-benzofuran-5-amine
- 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol
Uniqueness
1-[(2,3-Dihydro-1-benzofuran-5-ylacetyl)oxy]pyrrolidine-2,5-dione is unique due to its specific combination of the benzofuran and pyrrolidine-2,5-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2,3-dihydro-1-benzofuran-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-12-3-4-13(17)15(12)20-14(18)8-9-1-2-11-10(7-9)5-6-19-11/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHORGNUXXUWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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